1-(9H-Fluoren-9-yl)piperazine
Overview
Description
1-(9H-Fluoren-9-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is characterized by the presence of a fluorenyl group attached to a piperazine ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(9H-Fluoren-9-yl)piperazine can be synthesized through various methods. One common approach involves the reaction of 9-bromofluorene with piperazine in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) under reflux conditions for several hours . The reaction scheme is as follows:
9-bromofluorene+piperazineTHF, refluxthis compound
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(9H-Fluoren-9-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This reaction primarily affects the fluorenyl group, converting it to a dihydrofluorene derivative.
Substitution: Substitution reactions involving this compound are common. For example, the compound can react with acyl chlorides or sulfonyl chlorides to form amide or sulfonamide derivatives, respectively. These reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Scientific Research Applications
1-(9H-Fluoren-9-yl)piperazine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules. Its unique structure makes it a valuable intermediate in the preparation of complex chemical entities.
Biology: In biological research, this compound is used as a ligand in the study of receptor-ligand interactions. It is also employed in the development of fluorescent probes for imaging applications.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its ability to interact with specific receptors in the brain makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(9H-Fluoren-9-yl)piperazine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the brain, modulating their activity and leading to various physiological effects. The exact pathways involved in its mechanism of action are still under investigation, but it is believed to influence neurotransmitter release and receptor signaling.
Comparison with Similar Compounds
1-(9H-Fluoren-9-yl)piperazine can be compared with other piperazine derivatives, such as:
1-(2-Fluorenyl)piperazine: Similar to this compound but with the fluorenyl group attached at a different position on the piperazine ring.
1-(4-Fluorenyl)piperazine: Another derivative with the fluorenyl group attached at the 4-position of the piperazine ring.
1-(9-Anthracenyl)piperazine: A related compound with an anthracenyl group instead of a fluorenyl group.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(9H-fluoren-9-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-3-7-15-13(5-1)14-6-2-4-8-16(14)17(15)19-11-9-18-10-12-19/h1-8,17-18H,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIZMBGIKACGIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328430 | |
Record name | 1-(9H-Fluoren-9-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20328430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129604-54-2 | |
Record name | 1-(9H-Fluoren-9-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20328430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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